Bisandrographolide A

Content Navigation

CAS Number

Product Name

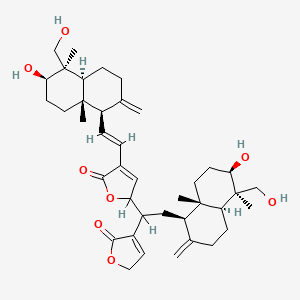

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Physicochemical Properties and Drug-Likeness

The following table summarizes key calculated physicochemical properties, which are critical for understanding the compound's behavior in biological systems and its potential as a drug lead.

| Parameter | Value | Lipinski's Rule |

|---|---|---|

| Hydrogen Bond Donors | 4 | Complies (≤5) |

| Hydrogen Bond Acceptors | 8 | Complies (≤10) |

| Rotatable Bonds | 8 | Complies (≤10) |

| Topological Polar Surface Area (TPSA) | 133.52 Ų | - |

| Molecular Weight | 664.4 g/mol | Violates (>500) |

| XLogP | 7.26 | Violates (>5) |

| Lipinski's Rules Broken | 1 (due to high molecular weight) [1] | - |

Biological Activity & Mechanism of Action

The primary and most well-defined mechanism of action for Bisandrographolide A is the activation of the TRPV4 ion channel [2] [3].

- Target Specificity: In a key study, this compound activated TRPV4 channels with a high potency (EC₅₀ of 790-950 nM). It did not activate or block the closely related TRPV1, TRPV2, or TRPV3 channels, demonstrating notable selectivity [3] [4].

- Cellular Mechanism: The compound activates a large TRPV4-like current in cells that natively express this channel. Furthermore, it can activate TRPV4 currents in cell-free outside-out patches, indicating that it can act on the channel directly in a membrane-delimited manner and does not require a cytosolic second messenger [3] [4].

- Significance of TRPV4 Activation: TRPV4 is a non-selective cation channel involved in sensing osmotic pressure, mechanical stress, and warm temperatures. Its activation influences various physiological processes, including osmoregulation, nociception (pain sensation), and inflammation [3]. The activation of TRPV4 by this compound is suggested to play a role in some of the traditional medicinal effects of Andrographis paniculata extracts [3] [5].

It is important to distinguish this compound from its analog, Bisandrographolide C (CAS# 160498-02-2), which has a different target profile, activating TRPV1 and TRPV3 channels instead of TRPV4 [6] [7].

Experimental Protocols for Key Assays

Here are the methodologies used in the foundational research to characterize this compound's activity on TRPV4 channels [3] [4]:

Calcium-Imaging Assay for Initial Screening

This method was used to screen plant extracts for activity on TRPV channels.

- Cell Culture: HEK293T cells are transfected with cDNA for human TRPV3 or TRPV4 channels.

- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

- Compound Application: Cells are exposed to the plant extract or purified compound (e.g., this compound).

- Measurement & Analysis: Fluorescence is measured using a ratiometric method. An increase in intracellular calcium concentration upon compound application indicates channel activation.

Whole-Cell and Outside-Out Patch-Clamp Recording

This technique provides a direct and quantitative measurement of ion channel currents.

- Cell Preparation: Use HEK293T cells overexpressing TRPV4 or other TRP channels, or immortalized mouse keratinocytes (308 cells) that endogenously express TRPV4.

- Electrophysiology Setup: Establish a whole-cell or outside-out patch configuration on a single cell using a glass micropipette.

- Voltage Protocol: The cell membrane is typically held at a negative potential (e.g., -60 mV).

- Compound Application: Apply this compound (e.g., 1-10 µM) to the bath solution for whole-cell, or directly to the extracellular side of the membrane patch in outside-out mode.

- Data Acquisition: Record the membrane currents. Activation of TRPV4 by this compound will result in an inward current of cations.

The experimental workflow for identifying and characterizing this compound can be summarized as follows:

Summary for Researchers

This compound is a potent and selective direct-acting agonist of the TRPV4 ion channel. Its high molecular weight and lipophilicity may present challenges for drug development, but it serves as an extremely valuable pharmacological tool for studying TRPV4 channel function and its role in physiology and disease. The compound can be sourced from specialized chemical suppliers for research purposes [5] [4].

References

- 1. | Ligand page | IUPHAR/BPS Guide to... bisandrographolide [guidetopharmacology.org]

- 2. sciencedirect.com/science/article/pii/S0021925819338967 [sciencedirect.com]

- 3. [PDF] Bisandrographolide from Andrographis... | Semantic Scholar [semanticscholar.org]

- 4. A | CAS:160498-00-0 | Manufacturer ChemFaces Bisandrographolide [chemfaces.com]

- 5. A | CAS... | Manufacturer BioCrick Bisandrographolide [biocrick.com]

- 6. C | 160498-02-2 Bisandrographolide [chemicalbook.com]

- 7. C | Inhibitor | TargetMol Bisandrographolide [targetmol.com]

Bisandrographolide A source Andrographis paniculata

Chemical Identity and Key Characteristics

The table below summarizes the core chemical and biological data for Bisandrographolide A (BAA).

| Property | Details |

|---|---|

| IUPAC Name | 4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one [1] |

| Molecular Formula | C₄₀H₅₆O₈ [2] [1] |

| Molecular Weight | 664.88 g/mol [1] (also reported as 664.4 g/mol [2]) |

| CAS Registry Number | 160498-00-0 [1] |

| Physical Form | Powder [1] |

| Primary Biological Target | Transient Receptor Potential Vanilloid 4 (TRPV4) channel [3] |

| Activity on TRPV4 | • EC₅₀: 790-950 nM [3] • Mechanism: Activates channels in a membrane-delimited manner (effective in cell-free patches) [3] | | Selectivity | Does not activate or block TRPV1, TRPV2, or TRPV3 channels [3] |

Experimental Evidence & Protocols

Key experimental findings and the methodologies used to characterize this compound's activity are detailed below.

| Experimental Aspect | Details |

|---|---|

| Primary Assay for Discovery | Calcium-imaging assay to screen herbal extracts for activity on TRPV4 channels [3]. |

| Cell Lines Used | • HEK293T cells: Overexpressed with human TRPV4 cDNA [3]. • Immortalized mouse keratinocytes (308 cells): Endogenously express TRPV4 [3]. | | Electrophysiology | Cell-free outside-out patches from TRPV4-transfected HEK293T cells showed BAA-activated currents, confirming direct, membrane-delimited action [3]. | | Critical Control Experiment | A related compound, andrographolide (the major constituent of A. paniculata), was tested and found unable to activate or block TRPV4 channels, highlighting BAA's unique activity [3]. |

The experimental workflow for identifying and validating this compound as a TRPV4 agonist is summarized in the following diagram:

Source and Extraction

This compound is a diterpenoid found in the herb Andrographis paniculata [3] [1]. While optimized extraction protocols often target the more abundant andrographolide, the general principles for extracting diterpenoids from A. paniculata involve:

- Plant Material: Use of the aerial parts (leaves and stems) of Andrographis paniculata [4].

- Extraction Techniques: Common methods include maceration and reflux extraction, often with sonication or microwave assistance to improve efficiency [4] [5].

- Solvents: 80% Ethanol and methanol are effective solvents. Research indicates 80% ethanol may yield higher amounts of target compounds compared to methanol [4].

- Purification: Extracts are typically further processed using techniques like liquid-liquid extraction (e.g., with petroleum ether), purification over macroporous resin, and recrystallization to obtain pure compounds [5].

Research Implications and Potential Applications

Activation of TRPV4 by this compound could play a role in the documented effects of Andrographis extracts in traditional medicine, such as use for anti-inflammatory and other therapeutic purposes [3]. Recent research also suggests this compound may have other relevant biological activities:

- Anti-metastatic Activity: A 2022 study identified this compound as one of the components in A. paniculata water extract that binds to the tetraspanin CD81, a protein associated with cancer metastasis. This binding led to suppressed motility of human esophageal cancer cells [1].

- Anti-HIV Research: A novel bis-andrographolide ether isolated from A. paniculata has been evaluated for anti-HIV activity [1].

References

- 1. CAS 160498-00-0 this compound - BOC Sciences [bocsci.com]

- 2. | Ligand page | IUPHAR/BPS Guide to... bisandrographolide [guidetopharmacology.org]

- 3. from Bisandrographolide activates... Andrographis paniculata [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of Andrografolid Extraction from the Herb Sambiloto... [tjnpr.org]

- 5. CN103435578A - Method for extracting ... - Google Patents [patents.google.com]

Bisandrographolide A discovery and isolation

Discovery and Structural Identification

The discovery of Bisandrographolide A was reported in a 2006 study that screened a library of extracts from Chinese herbal plants to find compounds active on TRPV3 and TRPV4 channels [1]. An extract from Andrographis paniculata was found to potently activate TRPV4 channels. Through bioassay-guided fractionation of this extract, the active compound was identified as this compound [2] [1].

The structure of this compound was determined using spectroscopic techniques [3]. It has a molecular formula of C₄₀H₅₆O₈ and a molecular weight of approximately 664.87 g/mol [4] [5] [6]. As a diterpenoid dimer, it consists of two diterpene units linked together [3].

Experimental Protocols for Key Findings

The following table summarizes the core experimental findings that established the biological activity of this compound.

| Assay Type | Experimental System / Cell Line | Key Finding / Activity | Quantitative Result (Potency) |

|---|---|---|---|

| Calcium Imaging [1] | HEK293T cells overexpressing TRPV cDNA | Activated TRPV4 channels; selective over TRPV1, TRPV2, TRPV3 | EC₅₀ = 790-950 nM [4] [1] [5] |

| Electrophysiology [1] | Cell-free outside-out patches from TRPV4-expressing HEK293T cells | Activated TRPV4 currents in a membrane-delimited manner | - |

| Binding Assay [7] | - | Activated TRPV1 and TRPV3 channels (weakly) | Kd = 289 μM (TRPV1), 341 μM (TRPV3) [7] |

| Enzymatic Inhibition [8] | - | Inhibited human carboxylesterase 2 (CES 2) | IC₅₀ = 4.61 ± 0.23 μM (for related dimer bisandrographolide G) [8] |

The experimental workflow progressed from an initial broad screen to highly specific mechanistic studies, as illustrated below.

Mechanism of TRPV4 Channel Activation

This compound is a potent and selective activator of the TRPV4 ion channel. It activated a large TRPV4-like current in immortalized mouse keratinocytes that endogenously express TRPV4 protein [1]. A critical finding was that the compound activated TRPV4 currents in cell-free outside-out patches, which suggests it can activate the channel directly in a membrane-delimited manner, rather than requiring a cytosolic second messenger [1].

For a visual summary of this signaling pathway, see the diagram below.

Broader Biological and Potential Therapeutic Activities

Beyond its action on TRPV4, research indicates other biological activities for this compound and its chemical relatives:

- Anti-inflammatory and Immunostimulant Activities: this compound has documented anti-inflammatory, immunostimulant, and antihypertensive activities [4] [5].

- Cardioprotective Effects: The related compound Bisandrographolide C has been shown to protect cardiomyocytes from hypoxia-reoxygenation injury [7].

- Enzyme Inhibition: A novel 15-spiro diterpenoid dimer, bisandrographolide G, isolated from Andrographis paniculata, showed potent inhibitory activity against human carboxylesterase 2 (CES 2), giving a hit for developing new-generation CES2 inhibitors [8].

References

- 1. A | CAS:160498-00-0 | Manufacturer ChemFaces Bisandrographolide [chemfaces.com]

- 2. [PDF] Bisandrographolide from Andrographis... | Semantic Scholar [semanticscholar.org]

- 3. | Ligand page | IUPHAR/BPS Guide to... bisandrographolide [guidetopharmacology.org]

- 4. A (BAG-A; BAA) | CAS 160498-00-0 | AbMole... Bisandrographolide [abmole.com]

- 5. A | CAS#:160498-00-0 | Chemsrc Bisandrographolide [chemsrc.com]

- 6. A | CAS... | Manufacturer BioCrick Bisandrographolide [biocrick.com]

- 7. C | Inhibitor | TargetMol Bisandrographolide [targetmol.com]

- 8. A novel 15-spiro diterpenoid dimer from Andrographis paniculata with... [pubmed.ncbi.nlm.nih.gov]

Chemical and Physical Properties of Bisandrographolide A

Bisandrographolide A natural product

Chemical Identity and Source

Bisandrographolide A is a diterpenoid natural product primarily isolated from the aerial parts of the medicinal plant Andrographis paniculata (Burm. f.) Nees [1] [2]. The table below summarizes its core physicochemical properties:

| Property | Description |

|---|---|

| IUPAC Name | Provided in [2] (see SMILES) |

| CAS Number | 160498-00-0 [1] |

| Molecular Formula | C₄₀H₅₆O₈ [3] [1] |

| Molecular Weight | 664.88 g/mol [1] [2] |

| XLogP | 7.26 [3] |

| Hydrogen Bond Donors | 4 [3] |

| Hydrogen Bond Acceptors | 8 [3] |

| Topological Polar Surface Area | 133.52 Ų [3] |

| Lipinski's Rule of Five | 1 violation [3] |

| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [1] [2] |

Biological Activity and Mechanism

This compound is a specific and potent activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel [1]. The following diagram illustrates the signaling pathway and experimental workflow for identifying this activity:

TRPV4 activation pathway and identification workflow.

Key experimental findings include:

- Potency and Specificity: this compound activates TRPV4 channels with an EC₅₀ of 790-950 nM in HEK293T cells overexpressing human TRPV4. It showed no activation or blockade of the closely related TRPV1, TRPV2, or TRPV3 channels, indicating high specificity [1].

- Direct Mechanism: Application of the compound activated TRPV4 currents in cell-free outside-out patches, demonstrating that it activates the channel in a membrane-delimited manner and does not require cytosolic second messengers [1].

- Functional Role: This targeted activation is suggested to underpin some of the physiological effects described for Andrographis paniculata in traditional medicine [1].

Analytical Methods and Quantification

While a specific protocol for this compound was not detailed in the search results, it is quantified as part of the standardization of Andrographis paniculata extracts. Andrographolide, its more abundant analog, is frequently used as a marker compound for quality control.

Here is a validated RP-HPLC method for quantifying andrographolide, which can serve as a foundation for developing an assay for this compound [4]:

| Parameter | Specification |

|---|---|

| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile and 0.1% ortho-phosphoric acid (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 226 nm |

| Injection Volume | 20 μL |

| Retention Time | ~5.19 minutes (for andrographolide) |

| Sample Preparation | Defatting with petroleum ether, followed by methanol reflux extraction. |

This method was validated for linearity, precision, accuracy, and selectivity according to ICH guidelines [4]. The structural similarity suggests this compound would be separable under similar conditions with a likely longer retention time due to its higher molecular weight and lipophilicity.

Experimental Protocols

1. Sample Preparation from Plant Material or Formulations This protocol is adapted from a method used for a polyherbal formulation [4]:

- Defatting: Accurately weigh 1 g of the dried, powdered plant material or formulation. Extract with 25 mL of petroleum ether (60–80 °C) at room temperature for 10 hours with occasional shaking. Filter and retain the residue.

- Extraction of Diterpenoids: Transfer the defatted residue to a reflux apparatus. Extract with 50 mL of methanol under reflux conditions for 3 hours. Filter the solution while hot. Repeat the extraction twice with fresh methanol.

- Sample Preparation: Combine all methanol extracts and make up to a final volume of 100 mL with methanol. Filter the solution through a 0.45 μm membrane filter before HPLC injection.

2. In Vitro Assay for TRPV4 Channel Activation This cell-based calcium-imaging assay outlines the key steps for confirming the biological activity of this compound [1]:

- Cell Culture: Maintain HEK293T cells stably transfected with human TRPV4 cDNA. Culture immortalized mouse keratinocytes (308 cells), which endogenously express TRPV4, as a physiologically relevant model.

- Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the appropriate extracellular buffer to the desired working concentrations (e.g., 100 nM to 10 μM), ensuring the final DMSO concentration is ≤0.1%.

- Calcium Imaging: Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM). Expose the cells to the compound and monitor changes in intracellular calcium ([Ca²⁺]ᵢ) in real-time using a fluorescence microscope or plate reader. A rapid increase in fluorescence indicates channel activation.

- Data Analysis: Calculate the EC₅₀ value by applying increasing concentrations of this compound and fitting the resulting dose-response curve of the fluorescence change.

Research Implications and Future Directions

The high specificity of this compound for TRPV4 makes it a valuable pharmacological tool for studying the channel's role in various physiological and pathophysiological processes, including pain sensation, osmoregulation, and inflammation [1].

Future research should focus on:

- Lead Optimization: Exploring the structure-activity relationship (SAR) to develop analogs with improved potency and better drug-like properties (e.g., reduced molecular weight and lipophilicity).

- Therapeutic Application: Investigating its efficacy in relevant in vivo models of diseases involving TRPV4 dysfunction.

- Analytical Development: Establishing a dedicated, fully validated HPLC or LC-MS/MS method for the precise quantification of this compound in complex matrices.

References

- 1. A | CAS:160498-00-0 | Manufacturer ChemFaces Bisandrographolide [chemfaces.com]

- 2. A | CAS... | Manufacturer BioCrick Bisandrographolide [biocrick.com]

- 3. | Ligand page | IUPHAR/BPS Guide to... bisandrographolide [guidetopharmacology.org]

- 4. Validated rp – HPLC method for the quantification of andrographolide... [ijpsr.com]

Bisandrographolide A TRPV4 channel activation

Introduction and Significance

Bisandrographolide A (BAA) is a natural diterpenoid compound isolated from the medicinal plant Andrographis paniculata [1]. It has been identified as a potent and selective activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel [2] [3].

TRPV4 is a non-selective cation channel widely expressed in various tissues, including the nervous system, kidneys, and sensory neurons [4] [5]. It functions as a multimodal sensor, activated by diverse stimuli such as warm temperatures (27-34°C), mechanical stress, and chemical ligands [6] [7]. Due to its role in physiological and pathological processes like osmosensation, mechanosensation, and neuropathic pain, TRPV4 is a significant target for therapeutic development [4] [7]. BAA provides a valuable pharmacological tool for probing TRPV4 channel function and its implications in disease.

Quantitative Characterization of BAA on TRPV4

The table below summarizes the key quantitative data characterizing BAA's activity on TRPV4 channels.

| Parameter | Value | Experimental Context |

|---|---|---|

| EC₅₀ (Mouse) | 790 - 950 nM [2] | Calcium imaging and electrophysiology in HEK293T cells overexpressing mouse TRPV4. |

| EC₅₀ (Mouse) | 1 µM (pEC₅₀ 6.0) [5] | Electrophysiology, holding voltage at -60 mV. |

| Specificity | Activates TRPV4, but does not activate or block TRPV1, TRPV2, or TRPV3 [2]. | Tested on respective TRPV channel subtypes. |

| Source | The herbs of Andrographis paniculata (Burm. f.) Nees [1]. | Natural product isolation. |

Mechanism of Action and Signaling

BAA activates TRPV4 in a membrane-delimited manner, directly acting on the channel or its closely associated components within the plasma membrane [2]. This was demonstrated by its ability to activate TRPV4 currents in cell-free, outside-out membrane patches [2]. Activation of TRPV4 by BAA leads to an influx of cations (including Ca²⁺), which can initiate downstream signaling pathways such as cytoskeletal remodeling through Rho GTPases, ultimately affecting processes like neurite growth [4].

The diagram below illustrates the signaling pathway and experimental workflow for studying BAA-induced TRPV4 activation.

Experimental Protocols and Workflows

The following section provides detailed methodologies for key experiments used to characterize BAA's effects on TRPV4.

Protocol 1: Calcium Imaging Assay for TRPV4 Activation

Purpose: To detect and quantify BAA-induced TRPV4 activation via changes in intracellular calcium concentration ([Ca²⁺]ᵢ) [2].

Workflow:

Key Details:

- Cell Models: Commonly used systems include HEK293T cells transiently or stably transfected with TRPV4 cDNA, or immortalized mouse keratinocyte lines (e.g., 308 cells) that endogenously express TRPV4 [2].

- Dye Selection: Use standard calcium-sensitive dyes. The original study used a calcium-imaging assay, which typically employs such indicators [2].

- Data Analysis: Calculate the ratio of fluorescence change (ΔF) to baseline fluorescence (F₀). Plot the response against the log[BAA] to generate a dose-response curve and fit the data to a sigmoidal function to determine the EC₅₀ value [2].

Protocol 2: Electrophysiology for Confirmation and Mechanism

Purpose: To directly measure ion currents through TRPV4 channels activated by BAA and investigate its mechanism of action [2].

Workflow:

Key Details:

- Configurations:

- Whole-cell configuration is used to measure macroscopic currents from the entire cell.

- Outside-out patch configuration is crucial for demonstrating a membrane-delimited action, as it allows application of BAA directly to the isolated patch of membrane containing the channels, excluding effects from cytosolic second messengers [2].

- Solutions: Use standard extracellular (e.g., Ringer's) and pipette solutions appropriate for cation channel recording.

- Data Analysis: Analyze the current-voltage (I-V) relationship. TRPV4 currents are typically outwardly rectifying. The reversal potential should be near 0 mV for a non-selective cation channel [2] [5].

Research Applications and Notes

- Therapeutic Potential: Activation of TRPV4 by BAA could underlie some of the traditional medicinal effects of Andrographis paniculata extracts [2] [1]. As a research tool, BAA is valuable for studying TRPV4's role in neurological diseases, skeletal disorders, and pain pathways [4].

- Compound Handling: BAA is typically supplied as a powder and can be dissolved in various solvents, including DMSO, chloroform, and ethyl acetate [1]. Prepare stock solutions at high concentrations (e.g., 10-100 mM in DMSO) and aliquot for storage at -20°C to avoid repeated freeze-thaw cycles.

- Critical Controls:

- Always test the effect of the vehicle (e.g., DMSO) alone.

- Confirm TRPV4 specificity by using negative control cell lines (e.g., non-transfected HEK293T) or by demonstrating lack of effect on other TRPV channels (TRPV1-3) [2].

- Validate TRPV4 dependence by using known TRPV4 antagonists (e.g., GSK2193874) or RNAi to block the BAA-induced response.

References

- 1. A | CAS:160498-00-0 | Manufacturer ChemFaces Bisandrographolide [chemfaces.com]

- 2. from Andrographis paniculata Bisandrographolide ... activates [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Bisandrographolide from Andrographis paniculata Activates ... [semanticscholar.org]

- 4. in Neurological Disease: from Molecular TRPV ... 4 Channel Mechanisms [link.springer.com]

- 5. | Transient Receptor Potential channels (TRP) | IUPHAR/BPS... TRPV 4 [guidetopharmacology.org]

- 6. TRPV - Wikipedia [en.wikipedia.org]

- 7. Transient Receptor Potential | Encyclopedia MDPI [encyclopedia.pub]

Bisandrographolide A CD81 binding esophageal cancer

Compound Profile & Application Notes

Table 1: Bisandrographolide A Profile Summary

| Property | Description |

|---|---|

| Common Name | This compound (BAA, BAG-A) [1] |

| CAS Number | 160498-00-0 [1] |

| Molecular Formula | C₄₀H₅₆O₈ [1] |

| Molecular Weight | 664.87 g/mol [1] |

| Relevant Targets | Tetraspanin CD81; TRPV4 channel (EC₅₀: 790-950 nM) [2] [1] |

| Known Biological Activities | Anti-metastatic (esophageal cancer); Anti-inflammatory; Immunostimulant; Antihypertensive [2] [1] |

| Research Use | For research only. Not for human or veterinary use [3]. |

Key Therapeutic Potential in Esophageal Cancer

- Mechanism of Action: BAA has been identified as one of the active components in Andrographis paniculata water extract (APW) that directly binds to the tetraspanin CD81 [2]. High expression of CD81 is associated with a high risk of metastasis in esophageal cancer [2].

- Anti-Metastatic Effect: Treatment with BAA, along with other identified compounds, leads to the downregulation of CD81 protein and mRNA expression. This binding and suppression of CD81 function result in significant inhibition of esophageal cancer cell motility, representing a novel therapeutic strategy to prevent cancer spread [2].

- Research Significance: Targeting CD81 with specific small molecules like BAA offers a targeted approach to interfere with a key driver of esophageal cancer metastasis, which is a major cause of poor prognosis [2].

Experimental Protocols for CD81-Targeted Research

The following protocols are summarized from the seminal study that identified BAA's role in targeting CD81 [2].

Protocol 1: Molecular Interaction Studies

1.1 Molecular Docking to CD81

- Objective: To predict the binding affinity and orientation of BAA within the CD81 protein structure.

- Software: Use molecular docking software (e.g., AutoDock Vina, Schrödinger Glide).

- Procedure:

- Obtain the 3D crystal structure of CD81 from a protein database (e.g., PDB).

- Prepare the protein by adding hydrogen atoms, assigning charges, and removing water molecules.

- Generate the 3D structure of BAA and optimize its geometry using energy minimization.

- Define a docking grid around the putative binding site on CD81.

- Run the docking simulation and analyze the top poses for hydrogen bonding, hydrophobic interactions, and binding energy scores.

1.2 Experimental Binding Validation via Microscale Thermophoresis (MST)

- Objective: To experimentally quantify the binding affinity between BAA and CD81.

- Materials: Purified CD81 protein; this compound; MST instrument.

- Procedure:

- Label the CD81 protein with a fluorescent dye according to the manufacturer's protocol.

- Prepare a constant concentration of labeled CD81.

- Create a serial dilution of unlabeled BAA in the assay buffer.

- Mix the constant volume of labeled CD81 with each concentration of BAA.

- Load the samples into premium capillaries.

- Run the MST measurement to monitor the change in fluorescence as a function of BAA concentration.

- Data Analysis: Plot the normalized fluorescence against the logarithm of BAA concentration. Fit the data to a binding model to calculate the dissociation constant (Kd). The study confirmed binding of BAA and related compounds to CD81 using this method [2].

Protocol 2: Functional Analysis in Esophageal Cancer Models

2.1 In Vitro Suppression of CD81 Expression and Cell Motility

- Objective: To assess the functional impact of BAA on CD81 levels and cancer cell migration/invasion.

- Cell Lines: Human esophageal cancer cells (e.g., EC109, KYSE520) [2].

- Treatment:

- Culture cells in standard conditions.

- Incubate cells with BAA at varying concentrations (e.g., 0, 5, 10, 20 µM) for 24 hours. A vehicle (e.g., DMSO) should be used as a negative control.

- Downstream Analysis:

- Western Blot: Extract total protein and perform Western blotting using an anti-CD81 antibody to evaluate protein downregulation [2].

- qRT-PCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR with primers for CD81 to assess suppression at the mRNA level [2].

- Motility/Invasion Assay: Use a Transwell chamber assay with or without Matrigel coating. Seed treated cells in the upper chamber and quantify the number of cells that migrate/invade through the membrane after a set time (e.g., 24-48 hours).

2.2 In Vivo Anti-Metastatic Efficacy

- Objective: To evaluate the effect of BAA on tumor metastasis in a live animal model.

- Animal Model: Mice bearing EC109 xenograft tumors [2].

- Treatment Regimen:

- Administer BAA or vehicle control to tumor-bearing mice for 21 days.

- Monitor tumor growth and overall animal health.

- Endpoint Analysis:

- Sacrifice the animals and collect primary xenograft tumors.

- Analyze CD81 expression in the tumor tissue using immunohistochemistry (IHC) or Western blot, which showed significantly lower CD81 in treated groups [2].

- Examine distant organs (lungs, livers, lymph nodes) for metastatic nodules. The foundational study showed APW treatment reduced metastasis in these organs [2].

Mechanism of Action Pathway

The diagram below illustrates the proposed mechanism by which this compound exerts its anti-metastatic effects.

Critical Notes for Researchers

- Specificity and Off-Targets: While BAA binds CD81, it is also a potent activator of the TRPV4 ion channel [1] [4]. Researchers must design controlled experiments to decouple CD81-mediated effects from TRPV4-related phenotypes.

- Compound Source and Purity: The chemical and biological data referenced here are for the pure compound. The effects observed from crude Andrographis paniculata extracts are likely due to the combined action of BAA, andrographolide, bisandrographolide C, and other constituents [2]. Source and purity are critical for reproducible results.

- Safety and Handling: Consult the Material Safety Data Sheet (MSDS) before use. While it is not classified as hazardous, standard precautions for research chemicals apply: avoid inhalation, contact with skin and eyes, and use in a well-ventilated area [3].

Future Research Directions

- Specificity Profiling: Conduct broader screening against other tetraspanin family members to determine binding specificity.

- Combination Therapy: Investigate the efficacy of BAA in combination with standard chemotherapy, radiotherapy, or other targeted agents, especially given the role of pathways like STAT3 and PI3K in radioresistance [5] [6].

- Biomarker Development: Explore CD81 expression levels as a potential biomarker for identifying esophageal cancer patients most likely to respond to BAA-like therapeutics.

References

- 1. A | CAS#:160498-00-0 | Chemsrc Bisandrographolide [chemsrc.com]

- 2. Identification of active components in Andrographis paniculata targeting... [pubmed.ncbi.nlm.nih.gov]

- 3. Material Safety Data Sheet of this compound [abmole.com]

- 4. sciencedirect.com/science/article/pii/S0021925819338967 [sciencedirect.com]

- 5. Impact of miRNAs involved in the STAT3 signaling on... pathway [spandidos-publications.com]

- 6. Mechanisms of radiotherapy resistance and radiosensitization... [molecular-cancer.biomedcentral.com]

Comprehensive Application Notes & Protocols: Anti-Metastatic Activity of Bisandrographolide A

Introduction to Bisandrographolide A

This compound (BAA) is a dimeric diterpenoid compound naturally occurring in the medicinal plant Andrographis paniculata with demonstrated diverse biological activities. Recent evidence has revealed its potent anti-metastatic properties against various cancer types, positioning it as a promising candidate for therapeutic development in oncology, particularly for inhibiting cancer metastasis [1] [2]. Metastasis remains the primary cause of cancer-related mortality, and targeted therapies to prevent or reduce metastatic spread are urgently needed. This compound exhibits a multi-target mechanism of action, affecting several critical pathways involved in cancer cell migration, invasion, and colonization at secondary sites. These application notes provide a comprehensive technical resource for researchers investigating the anti-metastatic potential of this compound, including detailed protocols, mechanistic insights, and experimental reference data.

Chemical Properties & Handling

Physicochemical Characteristics

This compound (CAS No. 160498-00-0) is a complex diterpenoid with molecular formula C₄₀H₅₆O₈ and molecular weight of 664.88 g/mol [2] [3]. The compound is typically obtained as a white to off-white powder with purity ≥98% when acquired from commercial suppliers. It possesses eight hydrogen bond acceptors and four hydrogen bond donors, with a topological polar surface area of 133.52 Ų [4]. The compound has relatively high lipophilicity (XLogP = 7.26) and breaks one of Lipinski's rules, which may influence its drug-likeness and pharmacokinetic properties [4].

Storage & Solubility

Storage Conditions: this compound powder should be stored desiccated at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years) [2] [5]. Stock solutions in organic solvents can be stored at -80°C for up to 6 months or at -20°C for 1 month.

Solubility Profile: The compound demonstrates good solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2] [3]. For biological assays, DMSO is the preferred solvent due to its compatibility with cell-based systems.

Table 1: Physicochemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 160498-00-0 |

| Molecular Formula | C₄₀H₅₆O₈ |

| Molecular Weight | 664.88 g/mol |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 8 |

| Rotatable Bonds | 8 |

| Topological Polar Surface Area | 133.52 Ų |

| XLogP | 7.26 |

| Lipinski Rule Violations | 1 |

| Physical Form | Powder |

| Purity | ≥98% |

Stock Solution Preparation

Standard Protocol: Prepare a 10-50 mM stock solution by dissolving this compound in anhydrous DMSO. For example, to prepare 10 mL of 10 mM stock solution, dissolve 66.5 mg of this compound in 10 mL DMSO.

Solubilization Tips: Warm the mixture to 37°C with gentle shaking in a water bath or sonication to facilitate complete dissolution. Avoid heating excessively to prevent compound degradation.

Quality Control: Verify complete dissolution visually and by appropriate analytical methods (HPLC, LC-MS) if available. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Table 2: Dilution Guide for this compound Stock Solutions

| Desired Concentration | Amount of Compound | Volume of Solvent |

|---|---|---|

| 1 mM | 1 mg | 1.504 mL |

| 5 mM | 5 mg | 1.504 mL |

| 10 mM | 10 mg | 1.504 mL |

| 50 mM | 5 mg | 0.3008 mL |

| 100 mM | 10 mg | 0.1504 mL |

Anti-Metastatic Mechanisms & Molecular Targets

This compound exerts its anti-metastatic effects through multiple interconnected pathways and molecular targets, providing a multi-faceted approach to inhibiting cancer spread.

CD81 Tetraspanin Targeting

In esophageal cancer models, this compound demonstrates potent binding affinity for the tetraspanin CD81, a membrane protein strongly associated with metastatic progression [1]. Molecular docking and microscale thermophoresis analyses confirm direct interaction between this compound and CD81. Treatment with this compound significantly suppresses CD81 expression at both protein and mRNA levels in EC109 and KYSE520 esophageal cancer cells in a concentration-dependent manner. This downregulation correlates with reduced metastatic dissemination to lungs, livers, and lymph nodes in xenograft mouse models [1].

TRPV4 Channel Activation

This compound functions as a specific activator of TRPV4 (Transient Receptor Potential Vanilloid 4) channels, with an EC₅₀ of 790-950 nM [6] [2] [5]. This activation occurs in a membrane-delimited manner, as demonstrated by activation of TRPV4 currents in cell-free outside-out patches from HEK293T cells overexpressing TRPV4 cDNA [6]. Interestingly, the related compound andrographolide does not share this activity, indicating specific structural requirements for TRPV4 activation. While the exact connection between TRPV4 activation and anti-metastatic effects requires further elucidation, this mechanism may contribute to the compound's broad physiological activities traditionally described for Andrographis paniculata extracts [6].

Additional Mechanisms

Although direct evidence for this compound is limited in some areas, related compounds from Andrographis paniculata, particularly andrographolide, exhibit complementary anti-metastatic mechanisms through suppression of NF-κB signaling, reduction of matrix metalloproteinase (MMP) activity, and inhibition of epithelial-mesenchymal transition (EMT) [7] [8]. These mechanisms likely contribute to the overall anti-metastatic activity observed with the whole plant extract.

Table 3: Molecular Targets and Anti-Metastatic Activities of this compound

| Molecular Target | Experimental System | Observed Anti-Metastatic Effects |

|---|---|---|

| CD81 Tetraspanin | Esophageal cancer cells (EC109, KYSE520) | Concentration-dependent downregulation of CD81; Reduced cell motility |

| CD81 Tetraspanin | Mouse xenograft models | Decreased metastasis to lungs, liver, lymph nodes |

| TRPV4 Channels | HEK293T cells, mouse keratinocytes | Channel activation (EC₅₀: 790-950 nM); Membrane-delimited action |

| Multiple Targets* | Ras-transformed cells | Inhibition of cell migration and invasion* |

| NF-κB Pathway* | Luminal-like breast cancer models | Suppression of tumor growth and metastasis* |

Note: Mechanisms marked with * are primarily documented for andrographolide or Andrographis paniculata extracts and inferred for this compound based on structural similarity.

Experimental Protocols

In Vitro Anti-Migratory Assay (Wound Healing)

Purpose: To evaluate the inhibitory effect of this compound on cancer cell migration.

Materials:

- Cancer cell lines (e.g., EC109, KYSE520, MCF-7, or Ras-transformed cells)

- This compound stock solution (10 mM in DMSO)

- Cell culture medium with serum

- 6-well or 12-well culture plates

- Sterile pipette tips or cell scratcher

- Phase-contrast microscope with imaging capability

Procedure:

- Seed cells in 6-well plates at 2-5×10⁵ cells/well and culture until 90-100% confluent.

- Create a scratch wound using a sterile 200 μL pipette tip or cell scratcher.

- Wash twice with PBS to remove detached cells.

- Add fresh medium containing this compound at desired concentrations (typically 1-20 μM). Include vehicle control (DMSO, typically ≤0.1%).

- Capture images at 0h and at regular intervals (e.g., 12h, 24h) at the same location.

- Quantify migration distance using image analysis software (e.g., ImageJ).

Data Analysis: Calculate percentage wound closure: [(Area at 0h - Area at T) / Area at 0h] × 100. Compare treatment groups to vehicle control.

Cell Invasion Assay (Transwell)

Purpose: To assess the ability of this compound to inhibit cancer cell invasion through extracellular matrix.

Materials:

- Transwell inserts (8 μm pores) with Matrigel coating

- This compound stock solution

- Serum-free medium

- Complete medium with serum (chemoattractant)

- Crystal violet staining solution (0.1% in ethanol)

- 4% paraformaldehyde (PFA)

Procedure:

- Rehydrate Matrigel-coated inserts with serum-free medium for 30 min at 37°C.

- Prepare cell suspension (2-5×10⁴ cells/insert) in serum-free medium containing this compound at desired concentrations.

- Add cell suspension to upper chamber and complete medium to lower chamber as chemoattractant.

- Incubate for 24-48 hours at 37°C, 5% CO₂.

- Remove non-invaded cells from upper surface with cotton swab.

- Fix invaded cells on lower surface with 4% PFA for 10 min.

- Stain with 0.1% crystal violet for 15 min.

- Count cells in 5 random fields per insert under microscope or extract dye with 10% acetic acid and measure OD at 590 nm.

CD81 Expression Analysis

Purpose: To evaluate the effect of this compound on CD81 expression levels.

Materials:

- Treated cells (e.g., EC109, KYSE520)

- RIPA lysis buffer with protease inhibitors

- BCA protein assay kit

- SDS-PAGE equipment

- Anti-CD81 antibody

- Anti-GAPDH or β-actin antibody (loading control)

Procedure:

- Treat cells with this compound (1-20 μM) for 24 hours.

- Lyse cells in RIPA buffer and quantify protein concentration using BCA assay.

- Separate 20-30 μg protein by SDS-PAGE and transfer to PVDF membrane.

- Block with 5% non-fat milk in TBST for 1 hour.

- Incubate with primary antibody (anti-CD81) overnight at 4°C.

- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect signals using ECL reagent and visualize with imaging system.

- Normalize CD81 expression to housekeeping protein.

In Vivo Anti-Metastatic Assay

Purpose: To evaluate the effect of this compound on metastasis in animal models.

Materials:

- Immunocompromised mice (e.g., nude mice, 6-8 weeks old)

- Luciferase-labeled cancer cells

- This compound (suitable for in vivo administration)

- IVIS imaging system (for luciferase-expressing cells)

- Animal ethics committee approval

Procedure:

- Inject 10⁶ luciferase-labeled cancer cells via tail vein (for lung metastasis) or orthotopic site.

- Randomize mice into treatment groups (n=8-12 per group).

- Administer this compound (e.g., 5 μg/g for Andrographolide derivatives) via intraperitoneal injection twice weekly for 3-4 weeks [1] [7]. Include vehicle control group.

- Monitor primary tumor growth (if applicable) and overall health.

- Image weekly using IVIS system for luciferase signal to track metastasis.

- Sacrifice mice at endpoint and collect organs (lungs, liver, lymph nodes) for histopathological analysis.

- Count metastatic foci and compare between treatment groups.

Signaling Pathway Visualization

The following diagram illustrates the multi-target anti-metastatic mechanism of this compound, integrating evidence from esophageal and breast cancer models:

The diagram above illustrates the integrated signaling network through which this compound exerts its anti-metastatic effects. The compound directly targets multiple regulatory molecules including CD81 tetraspanin, TRPV4 channels, and the NF-κB pathway, ultimately converging on inhibition of critical metastatic processes such as cell migration and invasion [1] [6] [8].

Research Applications & Potential

The multi-target nature of this compound makes it particularly valuable for several research applications:

Metastasis Mechanism Studies: As a CD81-targeting agent, this compound provides a specific chemical tool to investigate tetraspanin function in cancer progression [1].

Combination Therapy Development: The compound's ability to enhance the anti-metastatic effects of radiation in Ras-transformed cells suggests potential for combination regimens with conventional therapies [8].

TRPV4 Channel Research: this compound serves as a specific activator for studying TRPV4 channel function in cancer biology and other physiological processes [6] [2].

Natural Product Drug Discovery: The compound represents a promising lead structure for developing novel anti-metastatic agents, particularly given its dual activity against both CD81 and TRPV4 targets.

Future research directions should focus on elucidating structure-activity relationships, improving pharmacokinetic properties, and exploring synergistic combinations with existing anticancer agents. Additionally, the potential effects of this compound on the tumor microenvironment and cancer stem cell populations warrant investigation.

References

- 1. Identification of active components in Andrographis paniculata... [pubmed.ncbi.nlm.nih.gov]

- 2. | CAS:160498-00-0 | Manufacturer ChemFaces this compound [chemfaces.com]

- 3. | CAS... | Manufacturer BioCrick this compound [biocrick.com]

- 4. | Ligand page | IUPHAR/BPS Guide to... bisandrographolide [guidetopharmacology.org]

- 5. (BAG-A; BAA) | CAS 160498-00-0 | AbMole... This compound [abmole.com]

- 6. from Andrographis paniculata activates... Bisandrographolide [pubmed.ncbi.nlm.nih.gov]

- 7. Andrographolide Suppresses the Growth and Metastasis of... [pmc.ncbi.nlm.nih.gov]

- 8. Andrographolide enhances the anti - metastatic effect of... | PLOS One [journals.plos.org]

Application Notes and Protocols: Bisandrographolide A Calcium Imaging Assay for TRPV4 Channel Activation

Introduction

Bisandrographolide A (BAA) is a natural diterpenoid compound isolated from the medicinal plant Andrographis paniculata [1]. It has been identified as a potent and selective activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel [2] [1]. TRPV4 is a non-selective cation channel involved in various physiological processes, including osmoregulation, thermosensation, and mechanical pain, making it a significant target for pharmacological research [2].

Calcium imaging is a powerful technique for monitoring intracellular calcium flux, serving as a reliable indicator of channel activity in live cells [3] [4]. This document provides detailed application notes and a standardized protocol for using calcium imaging to study TRPV4 channel activation by BAA. The assay is designed for researchers and drug development professionals aiming to investigate TRPV4 pharmacology and screen for novel modulators.

Key Characteristics of this compound

Table 1: Chemical and Biological Profile of this compound

| Property | Description |

|---|---|

| Chemical Name | 4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one [1] |

| CAS Number | 160498-00-0 [1] |

| Molecular Formula | C₄₀H₅₆O₈ [1] |

| Molecular Weight | 664.88 g/mol [1] |

| Source | Herbs of Andrographis paniculata (Burm. f.) Nees [1] |

| Primary Target | TRPV4 Channel [2] [1] |

| Potency (EC₅₀) | 790 - 950 nM [2] |

| Selectivity | Does not activate or block TRPV1, TRPV2, or TRPV3 channels [2] |

| Appearance | Powder [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [1] |

Table 2: Activity Profile Compared to Related Compound

| Compound | Effect on TRPV4 | EC₅₀ / Potency |

|---|---|---|

| This compound (BAA) | Potent Activator [2] | 790-950 nM [2] |

| Andrographolide | Inactive (No activation or blockade) [2] | Not Applicable |

Detailed Experimental Protocol

Reagents and Equipment

- Cell Lines: HEK293T cells transiently or stably transfected with mouse or human TRPV4 cDNA. Immortalized mouse keratinocytes (308 cells) endogenously expressing TRPV4 are a suitable alternative [2].

- Key Reagents:

Cell Preparation and Dye Loading

- Cell Culture and Seeding: Culture TRPV4-expressing cells under standard conditions (37°C, 5% CO₂). Seed cells onto poly-D-lysine-coated glass-bottom dishes or imaging plates 24-48 hours before the experiment to achieve 70-90% confluency [4].

- Dye Loading:

- For chemical dyes: Incubate cells with 1-5 µM Fluo-4 AM or similar ester-loaded dye in extracellular solution for 30-60 minutes at room temperature (or 37°C) protected from light [4].

- For genetically encoded indicators: Use stable cell lines or transient transfection to express GCaMP or similar indicators [4].

- Dye Removal and Washing: After incubation, replace the dye-containing solution with fresh extracellular buffer and allow a further 15-30 minutes for de-esterification of AM esters.

Compound Preparation

- Stock Solution: Prepare a high-concentration stock solution of BAA (e.g., 10-50 mM) in DMSO. According to supplier recommendations, store aliquots at -20°C in a desiccated environment [1].

- Working Solution: Dilute the stock solution in the extracellular buffer immediately before use. The final DMSO concentration should not exceed 0.1% (v/v) to avoid vehicle toxicity. A suggested starting concentration is 1-10 µM BAA.

Calcium Imaging Data Acquisition

- Microscope Setup: Use a wide-field epifluorescence, confocal, or two-photon microscope equipped with an environmental chamber to maintain temperature at 37°C [4].

- Image Acquisition:

- Set appropriate excitation/emission wavelengths (e.g., ~488 nm/~516 nm for Fluo-4 or GCaMP).

- Acquire images at a rate of 1-10 Hz to adequately capture calcium transient dynamics [4].

- Establish a baseline recording for approximately 1-2 minutes.

- Apply the prepared BAA working solution to the cells without interrupting the recording. Monitor the response for 5-15 minutes.

Data Analysis

- Motion Correction and ROI Extraction: Use analysis packages like Mesmerize (which integrates CNMF(E) and Suite2p), Suite2p, or CalciumImagingAnalyzer (CaImAn) to correct for spatial drift and extract signals from defined Regions of Interest (ROIs) around individual cells [5] [6].

- Signal Extraction and Normalization: Calculate the fluorescence intensity (F) over time for each ROI. Normalize the signals to the baseline period (F₀) to obtain ΔF/F₀ [4] [7].

- Downstream Analysis:

- Binarization and Network Analysis: Tools like CalciumNetExploreR (CNER) can binarize signals to identify active time points and perform functional network analysis based on cross-correlation [7].

- Spike Deconvolution: Employ algorithms to estimate the timing of underlying action potentials or channel openings from the calcium fluorescence traces [4].

Experimental Workflow and Signaling Pathway

The following diagrams, created using DOT language, illustrate the experimental workflow and the proposed signaling pathway of BAA.

Diagram 1: BAA Calcium Imaging Workflow

This flowchart outlines the sequential steps for performing the calcium imaging assay, from cell preparation to data analysis.

Diagram 2: BAA-TRPV4 Signaling Pathway

This diagram illustrates the proposed mechanism where BAA directly activates TRPV4 channels, leading to calcium influx and a measurable fluorescence signal.

Key Considerations and Troubleshooting

- Specificity Controls: Always include control experiments. Use non-transfected cells or cells treated with a TRPV4-specific antagonist to confirm that the calcium response is mediated specifically by TRPV4 activation [2].

- Membrane-Delimited Action: BAA activates TRPV4 channels in cell-free outside-out patches, indicating a direct, membrane-delimited mechanism that does not require soluble second messengers [2]. This should be considered when designing mechanistic studies.

- Solubility and Storage: BAA is soluble in organic solvents like DMSO. Stock solutions should be prepared fresh or stored properly at -20°C to maintain activity. Warm frozen aliquots to room temperature before opening to prevent condensation [1].

- Data Reproducibility and FAIR Principles: To ensure reproducibility, utilize platforms like Mesmerize that support the creation of FAIR (Findable, Accessible, Interoperable, and Reusable) datasets by linking raw data, analysis parameters, and results in a traceable manner [5].

Conclusion

This compound is a potent and selective natural product activator of TRPV4 channels. The calcium imaging protocol outlined here provides a robust and quantitative framework for investigating its effects in live cells. This assay is applicable for fundamental research into TRPV4 channel physiology and for secondary screening in drug discovery pipelines aimed at developing novel therapeutics targeting TRPV4-related pathologies.

References

- 1. A | CAS... | Manufacturer BioCrick Bisandrographolide [biocrick.com]

- 2. from Andrographis paniculata activates... Bisandrographolide [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/science/article/abs/pii/B9780128170700000051 [sciencedirect.com]

- 4. sciencedirect.com/topics/neuroscience/ calcium - imaging [sciencedirect.com]

- 5. Mesmerize is a dynamically adaptable... | Nature Communications [nature.com]

- 6. - calcium · GitHub Topics · GitHub imaging [github.com]

- 7. Calciumnetexplorer: an R package for network analysis of calcium ... [bmcbioinformatics.biomedcentral.com]

Comprehensive Application Notes and Protocols: Bisandrographolide A Binding Analysis via Microscale Thermophoresis

Introduction to Bisandrographolide A and Microscale Thermophoresis Technology

This compound is a bioactive diterpenoid lactone compound isolated from the medicinal plant Andrographis paniculata that has recently gained significant research attention due to its promising therapeutic potential. Recent studies have demonstrated that this compound exhibits potent anti-cancer activity by specifically targeting tetraspanin CD81 in esophageal cancer models, both in vitro and in vivo [1]. The compound has also been identified as a potential inhibitor of diphtheria toxin through in silico screening approaches, showing superior binding affinity compared to other phytochemicals from the same plant [2]. Understanding the precise molecular interactions between this compound and its protein targets requires advanced biophysical techniques that can quantify these binding events with high sensitivity and accuracy.

Microscale Thermophoresis (MST) represents a powerful biophysical technology that enables the quantitative analysis of biomolecular interactions in solution without requiring surface immobilization [3]. This technique exploits the phenomenon of thermophoresis—the directed movement of molecules along temperature gradients—which is highly sensitive to changes in molecular properties including size, charge, hydration shell, and conformation that occur during binding events [4]. The exceptional sensitivity of MST to these binding-induced changes makes it particularly suitable for studying interactions involving natural products like this compound, even when these compounds exhibit very high binding affinities in the low picomolar range [5]. MST requires minimal sample consumption (as little as 4 μL per measurement) and can be performed under near-physiological conditions, including complex biological matrices such as cell lysates or serum, providing relevant data for drug discovery applications [5] [6].

Experimental Design for this compound Binding Studies

Key Considerations for Assay Development

When designing MST experiments to investigate this compound interactions with target proteins, several critical factors must be addressed in the experimental planning phase. The labeling strategy represents a fundamental consideration, as MST typically requires one binding partner to be fluorescently labeled while the other remains unlabeled [6]. For studies with this compound, the small molecule nature of this compound (molecular weight ≈ 530.66 g/mol) generally makes it preferable to use the protein as the labeled species and this compound as the unlabeled ligand, though inverse labeling approaches are also feasible with appropriate fluorescent tags. The concentration range for this compound must be carefully determined to adequately characterize the binding isotherm, with the highest concentration ideally exceeding the expected dissociation constant (Kd) by at least 10-20 fold to ensure saturation of binding sites [6].

The selection of appropriate buffer conditions represents another crucial aspect of experimental design for MST assays. While MST offers exceptional flexibility in buffer choice, it is essential to maintain consistency between the labeled target and ligand solutions to prevent artifacts from buffer-induced changes in thermophoresis [3]. Including control measurements without the binding partner is necessary to establish baseline thermophoretic behavior and distinguish specific binding from non-specific interactions or buffer effects. For this compound binding studies, preliminary experiments should determine the optimal concentration of fluorescently labeled protein that provides adequate signal-to-noise ratio while remaining below the Kd value to ensure sensitive detection of binding events [5].

Experimental Setup Parameters

Table 1: Key Experimental Parameters for MST Binding Assays with this compound

| Parameter | Recommended Specification | Rationale |

|---|---|---|

| Protein Concentration | 5-50 nM (labeled) | Balance between signal quality and minimal ligand depletion |

| This compound Concentration Range | 0.1 nM - 100 μM (16 dilutions) | Cover anticipated Kd with adequate points for curve fitting |

| Buffer Composition | Match protein storage buffer + 0.05% Tween-20 | Minimize buffer artifacts and reduce surface adsorption |

| Incubation Time | 30-60 minutes at room temperature | Ensure equilibrium reached before measurements |

| Capillary Type | Standard treated capillaries (MO-K002) | Ensure consistent surface properties and minimize adhesion |

| Laser Power | 20-80% (optimize for each protein) | Balance signal strength with potential heating effects |

| MST Power | Medium (40-60%) | Optimal for most protein-small molecule interactions |

| Measurement Time | 30-40 seconds per capillary | Sufficient for thermophoresis equilibrium establishment |

| Replicates | ≥3 technical replicates | Ensure statistical significance and reliable Kd determination |

Comprehensive MST Protocol for this compound Binding Analysis

Sample Preparation and Labeling

The initial phase of the MST protocol involves preparing high-quality samples of both the target protein and this compound ligand. For the protein labeling procedure, begin with purified target protein at a concentration of 10-20 μM in an appropriate labeling buffer (e.g., PBS, pH 7.4, or Tris-HCl, pH 8.0). Utilize amine-reactive fluorescent dyes (such as NT-647-NHS from NanoTemper Technologies) that are compatible with the MST instrument's detection channels [6]. Prepare the dye stock solution according to manufacturer instructions and add to the protein solution at a 2-3 fold molar excess, followed by incubation for 30 minutes at room temperature protected from light. Remove unreacted dye using size exclusion chromatography columns (e.g., Zeba Spin Desalting Columns) equilibrated with storage buffer. Determine the degree of labeling (DOL) by measuring absorbance at 280 nm (protein) and at the dye's maximum absorbance, aiming for a DOL of 0.5-1.5 to ensure optimal fluorescence without self-quenching or protein dysfunction.

For the This compound stock solutions, prepare a concentrated stock (e.g., 10 mM) in DMSO or another appropriate solvent, then perform serial dilutions in the same buffer as the labeled protein to maintain consistent conditions [1]. Create a dilution series typically consisting of 16 concentrations with 1:1 or 1:2 serial dilutions spanning a range from well below to significantly above the anticipated Kd value. It is critical to ensure that the final DMSO concentration remains constant across all samples (typically ≤1-2%) to prevent solvent-induced artifacts in MST measurements. Prepare the working solution of labeled protein by diluting to the final concentration (typically 5-50 nM) in assay buffer, then mix with equal volume of each this compound dilution to achieve the desired concentration range while maintaining constant protein concentration across all capillaries [6].

MST Measurement Procedure

Table 2: Step-by-Step MST Measurement Protocol

| Step | Procedure | Critical Notes |

|---|---|---|

| 1. Instrument Setup | Power on Monolith NT.115, launch MO.Control software | Allow laser to warm up for 30 minutes for stable output |

| 2. Method Selection | Choose "MST" mode, select appropriate LED laser (Blue/Red) | Match laser to fluorophore (Blue: 465-490 nm; Red: 600-640 nm) [6] |

| 3. Parameter Optimization | Set LED power to 20-100%, MST power to 20-80% | Optimize to achieve initial fluorescence >1,000 counts |

| 4. Capillary Loading | Pipette 4-10 μL of each sample into capillaries | Avoid bubbles; ensure consistent loading technique |

| 5. Capillary Placement | Insert capillaries into cartridge, load into instrument | Maintain proper orientation; check for secure placement |

| 6. Focus Adjustment | Auto-focus for each capillary | Manual refinement may be needed for low fluorescence |

| 7. Measurement | Run MST measurement with defined parameters | Include control capillaries (protein only) |

| 8. Quality Assessment | Check fluorescence traces and MST curves | Exclude capillaries with bubbles or precipitation |

| 9. Data Export | Save raw data for analysis in MO.Affinity | Ensure proper file naming and organization |

Begin the experimental procedure by initializing the MST instrument and allowing the infrared laser to stabilize for approximately 30 minutes to ensure consistent performance. While the instrument warms up, prepare the sample plate or capillaries by loading 4-10 μL of each protein-ligand mixture into standard treated capillaries (Monolith NT.115 Capillaries, MO-K002), taking care to avoid introducing air bubbles that could interfere with measurements [6]. Place the loaded capillaries into the capillary holder and insert them into the instrument according to the manufacturer's guidelines. In the instrument control software, configure the measurement method by selecting the appropriate excitation channel (Blue or Red LED) based on the fluorescent dye properties, with the Blue channel (excitation 465-490 nm, emission 500-550 nm) suitable for dyes like Alexa Fluor 488, and the Red channel (excitation 600-640 nm, emission 660-725 nm) optimal for dyes such as NT-647 [6].

Adjust the LED power and MST power settings to achieve optimal signal-to-noise ratio while minimizing potential photobleaching effects, typically starting with medium LED power (40-60%) and medium MST power (40-60%) then optimizing based on initial fluorescence intensity, which should ideally exceed 1,000 counts. Perform focus adjustments for each capillary using the software's auto-focus function, with manual refinement if necessary to ensure precise positioning of the measurement region. Initiate the MST measurements, which typically require 20-40 seconds per capillary to record both the initial fluorescence distribution and the response to the applied temperature gradient. Throughout the measurement process, monitor the fluorescence traces for irregularities that might indicate technical issues such as precipitation, photobleaching, or bubble formation, which would necessitate exclusion and repetition of affected samples.

Data Analysis and Interpretation

Binding Curve Analysis and Kd Determination

Following data collection, the analysis of MST binding experiments focuses on extracting quantitative binding parameters through careful processing of the thermophoresis traces. Begin by importing the raw data into specialized analysis software such as MO.Affinity Analysis (NanoTemper Technologies) or alternative data processing platforms. The software typically normalizes the fluorescence signals to generate binding curves by plotting the normalized fluorescence (Fnorm) against the logarithm of this compound concentration [3]. These binding curves typically exhibit a sigmoidal shape that can be fitted with the nonlinear solution of the law of mass action to derive the dissociation constant (Kd) using the following relationship:

Fnorm = (1 - x) × Fnorm(A) + x × Fnorm(AT)

where x represents the fraction of molecules bound to targets, Fnorm(A) is the normalized fluorescence of the unbound molecule, and Fnorm(AT) is the normalized fluorescence of the bound complex [3]. For the analysis of this compound binding to CD81, recent research has demonstrated nanomolar affinity with significant suppression of CD81 expression in esophageal cancer cells, indicating high-affinity binding [1]. The quality of the fit should be assessed using statistical parameters including R² values, residuals analysis, and confidence intervals for the determined Kd value.

The thermophoretic movement observed in MST measurements depends on multiple molecular properties including size, charge, and hydration entropy, which collectively contribute to the binding-induced changes detected in the assay [4]. When analyzing data for this compound, it is important to consider that the compound may induce conformational changes in target proteins beyond simple binding, which could manifest as complex thermophoresis behavior requiring more advanced fitting models. For complete characterization of the binding interaction, additional parameters such as enthalpic and entropic contributions to the binding energy can be extracted from MST measurements performed at different temperatures, providing insights into the driving forces behind the molecular recognition process [3].

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for MST analysis of this compound binding interactions:

Diagram 1: Complete workflow for MST analysis of this compound binding interactions, from experimental design through data interpretation.

Quality Control and Validation

Implementing rigorous quality control measures is essential for generating reliable binding data for this compound. The initial fluorescence values across capillaries should remain relatively consistent, with significant deviations potentially indicating precipitation, evaporation, or loading inconsistencies. The shape of the thermophoresis traces should show smooth transitions without sharp discontinuities, which could suggest technical artifacts. Include control experiments to verify specific binding, such as competition assays with unlabeled competitors or mutation of putative binding sites on the target protein. For this compound, previous studies have validated binding specificity through complementary techniques including molecular docking and functional assays demonstrating suppression of CD81 expression in esophageal cancer cells [1].

When interpreting MST results for this compound, consider the biological context of the interaction. Research has shown that this compound not only binds CD81 but also suppresses its expression at both protein and mRNA levels in EC109 cells, suggesting potential downstream effects beyond direct binding [1]. The binding affinity determined by MST should be consistent across multiple experimental replicates and preferably corroborated by orthogonal techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) when possible. For the specific case of this compound, molecular docking studies have provided additional support for binding interactions, showing favorable binding energies and specific molecular interactions with target proteins [2].

Troubleshooting Guide for Common Issues

Problem Identification and Resolution

Table 3: Troubleshooting Guide for MST Experiments with this compound

| Problem | Potential Causes | Recommended Solutions |

|---|

| Low Initial Fluorescence | Protein concentration too low; Incomplete labeling; Fluorophore quenching | Increase protein concentration; Optimize labeling protocol; Try different dye/protein ratio | | High Fluorescence Variability | Capillary quality issues; Bubble formation; Protein precipitation | Use fresh capillaries; Centrifuge samples before loading; Add stabilizers to buffer | | No Binding Signal | Kd outside concentration range; Inactive protein; Incorrect buffer conditions | Expand concentration range; Verify protein activity; Optimize buffer pH/additives | | Poor Curve Fit | Insufficient data points; Non-specific binding; Multiple binding sites | Increase number of dilutions; Add detergent (e.g., 0.05% Tween-20); Use different fitting model | | High Background | Fluorescent impurities; Label aggregation; Buffer autofluorescence | Improve protein purification; Include clean-up step; Use higher purity buffers | | Signal Drift | Temperature fluctuations; Evaporation; Protein instability | Allow instrument to warm up; Use humidity chamber; Shorten measurement time |

Advanced Troubleshooting Approaches

For persistent issues beyond those addressed in the basic troubleshooting guide, consider implementing more advanced diagnostic and corrective strategies. When encountering inconsistent binding curves between replicates, perform a dose-response validation using a control compound with known binding affinity to the target protein to verify system performance. If this compound exhibits solubility limitations at higher concentrations required for saturation binding, consider using alternative solvents or adding solubilizing agents such as cyclodextrins that do not interfere with the binding interaction, though these modifications may require additional control experiments.

When investigating weak binding interactions near the detection limit of MST, optimize parameters to enhance sensitivity by increasing the MST power or using longer measurement times to improve signal-to-noise ratio. For proteins with limited stability during the measurement process, consider adding stabilizing agents such as glycerol (at 2-5%) or bovine serum albumin (0.1 mg/mL) to maintain protein integrity throughout the experiment. If experiments with this compound suggest multiple binding modes, employ complementary techniques such as analytical ultracentrifugation or size exclusion chromatography to assess the oligomeric state of the protein and identify potential aggregation issues that might complicate data interpretation.

Research Applications and Future Directions

The application of MST to characterize this compound interactions with biological targets provides valuable insights for drug discovery and mechanistic studies. Recent research has demonstrated that this compound, along with related compounds andrographolide and bisandrographolide C from Andrographis paniculata, binds to tetraspanin CD81 and suppresses its expression in esophageal cancer models, revealing a novel molecular mechanism for the anti-cancer activity of these natural products [1]. The ability to precisely quantify these interactions using MST has accelerated the identification and validation of this compound as a promising lead compound for targeting metastasis-associated proteins.

Beyond cancer research, MST analysis of this compound has implications for infectious disease treatment, as in silico studies have identified this compound as a potential inhibitor of diphtheria toxin with favorable binding characteristics and pharmacokinetic properties [2]. The demonstrated ability of MST to quantify protein-small molecule interactions in complex biological matrices such as cell lysates [5] enables researchers to study this compound binding under conditions that more closely resemble the cellular environment, potentially providing more physiologically relevant binding data compared to reductionist in vitro assays.

Future applications of MST in this compound research may include fragment-based drug design approaches where the core structure of this compound serves as a starting point for developing optimized analogs with improved binding affinity and pharmacological properties [7]. The technology's capability to analyze binding thermodynamics through measurements at different temperatures [3] could provide insights into the structural features of this compound that contribute to favorable binding energetics with specific protein targets. Additionally, the emerging application of MST to study interactions in live cell extracts [5] opens possibilities for investigating how cellular components might influence this compound binding to its molecular targets, potentially identifying co-factors or competitive inhibitors that modulate its biological activity.

Conclusion

Microscale thermophoresis represents a powerful and versatile methodology for characterizing the binding interactions of this compound with biological targets, providing quantitative data on binding affinity and thermodynamics with minimal material requirements and exceptional flexibility in experimental conditions. The detailed protocols and guidelines presented in this document provide researchers with a comprehensive framework for designing, executing, and interpreting MST experiments to investigate this compound interactions, supported by troubleshooting strategies to address common technical challenges. As research on this promising natural product continues to expand, MST technology will play an increasingly important role in elucidating its molecular mechanisms of action and optimizing its therapeutic potential through structure-activity relationship studies.

References

- 1. Identification of active components in Andrographis paniculata targeting... [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Identification of 1-DTP Inhibitors of Corynebacterium... [pubmed.ncbi.nlm.nih.gov]

- 3. - Wikipedia Microscale thermophoresis [en.wikipedia.org]

- 4. sciencedirect.com/science/article/pii/S0022286014002750 [sciencedirect.com]

- 5. quantifies biomolecular interactions... Microscale thermophoresis [pubmed.ncbi.nlm.nih.gov]

- 6. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 7. Editor | Tools-Online GraphViz DOT [tools-online.app]

Application Notes & Protocols: Bisandrographolide A (BAA) as a Potent and Selective TRPV4 Channel Activator

Introduction

Bisandrographolide A (BAA) is a natural diterpenoid compound isolated from the medicinal plant Andrographis paniculata [1] [2]. This document details the application of BAA as a potent and selective activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a key player in thermo-sensation, osmo-sensation, and various (patho)physiological processes [3] [4]. The discovery that BAA activates TRPV4 channels with high potency and selectivity provides researchers with a valuable pharmacological tool for probing TRPV4 function and its implications in disease [5] [6]. These notes summarize the essential quantitative data, provide detailed experimental protocols for using BAA in TRPV4 activation assays, and discuss the compound's potential therapeutic relevance.

Key Characteristics of this compound (BAA)

2.1 Chemical and Physical Properties

- Chemical Name: this compound

- Synonym: BAA [7]

- CAS Number: 160498-00-0 [8] [2]

- Molecular Formula: C₄₀H₅₆O₈ [8] [2]

- Molecular Weight: 664.87 - 664.88 g/mol [8] [2] [7]

- Solubility: Soluble in DMSO. The provided stock solution is typically prepared at a concentration of 10 mM in DMSO [2].

2.2 Biological Activity Profile

BAA is characterized as a potent and selective TRPV4 channel agonist [5]. It is reported to have additional biological activities, including binding to and suppressing the function of the CD81 protein, and exhibiting anti-inflammatory, immunostimulant, and antihypertensive properties in various studies [8] [7].

Quantitative Profiling of BAA Activity on TRPV4

The following table summarizes the key quantitative data for BAA's interaction with TRPV4 channels, essential for experimental design and data interpretation.

Table 1: Quantitative Profile of BAA on TRPV4 Channels

| Parameter | Value | Experimental Context / Notes |

|---|---|---|

| EC₅₀ for TRPV4 Activation | 790 - 950 nM | Measured in heterologous expression systems (e.g., HEK293T cells) [5] [8] [7]. |

| Selectivity | Does not activate or block TRPV1, TRPV2, or TRPV3 | Confirmed via testing on related TRPV channel subtypes [5] [2]. |

| Source | Extracted and purified from the herbs of Andrographis paniculata (Burm. f.) Nees [2]. | |

| Mechanism of Action | Activates TRPV4 in a membrane-delimited manner [5]. | The compound activates TRPV4 currents in cell-free outside-out membrane patches, indicating a direct interaction with the channel or closely associated components [5]. |

Experimental Protocols

This section provides detailed methodologies for key experiments demonstrating TRPV4 activation by BAA.

4.1 Protocol: Calcium Imaging Assay for TRPV4 Activation

This protocol is adapted from the initial screening procedure used to identify BAA [5] [2].

4.1.1 Materials